BenchChemオンラインストアへようこそ!

Sari 59-801

Insulin Secretion Beta-Cell Function Proinsulin Biosynthesis

Sari 59-801 (Sandoz 59-801) is an orally bioavailable, non-sulfonylurea hypoglycemic agent that stimulates insulin release without suppressing proinsulin synthesis—unlike tolbutamide or glibenclamide, which inhibit biosynthesis by 67–72%. This critical differentiation makes it the clean pharmacologic probe of choice for ex vivo islet perfusion studies and beta-cell function assays where insulin production must remain intact. Validated across rats, mice, dogs, and monkeys, with well-characterized dose-response (ED25 = 86 mg/kg in fasted rats) and species-specific ADME profiles. Researchers investigating obesity-dependent secretagogue responsiveness will benefit from its differential potency in obese vs. lean models. Order with confidence—this compound delivers reproducible, publication-grade results.

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
CAS No. 80565-58-8
Cat. No. B1681469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSari 59-801
CAS80565-58-8
Synonymsalpha-(dimethylaminomethyl)-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol
SaRI 59-801
SARI-59-801
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(CN(C)C)O)C
InChIInChI=1S/C18H23N3O2/c1-5-13-16(11(2)23-20-13)18-17(15(22)10-21(3)4)12-8-6-7-9-14(12)19-18/h6-9,15,19,22H,5,10H2,1-4H3
InChIKeyGMGOZCSXMVXXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sari 59-801 (CAS 80565-58-8): An Orally Active, Structurally Distinct Hypoglycemic Agent for Preclinical Diabetes Research


Sari 59-801 (also known as Sandoz 59-801) is a small-molecule hypoglycemic agent with the IUPAC name alpha-(dimethylaminomethyl)-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol [1]. It is structurally unrelated to the sulfonylurea class of insulin secretagogues, representing a distinct chemical scaffold for investigating insulin secretion [2]. The compound is orally bioavailable and has demonstrated the ability to lower blood glucose levels in multiple preclinical species, including rats, mice, dogs, and monkeys, while simultaneously elevating plasma insulin concentrations [3].

Why Sari 59-801 Cannot Be Substituted by Common Sulfonylureas or Generic Insulin Secretagogues


Unlike classic sulfonylureas such as tolbutamide and glibenclamide, Sari 59-801 exhibits a unique pharmacological profile that precludes simple generic substitution. While both classes stimulate insulin release, a critical point of divergence lies in their effect on pancreatic beta-cell function: Sari 59-801 does not inhibit proinsulin synthesis, whereas tolbutamide and glibenclamide cause a profound 72% and 67% inhibition, respectively [1]. This key differentiation indicates that Sari 59-801 engages insulin secretion without the same degree of suppression of insulin biosynthesis observed with sulfonylureas. Furthermore, its multi-species pharmacokinetic profile, characterized by saturable first-pass metabolism in higher species but dose-linear kinetics in rodents, differs from many sulfonylureas and necessitates compound-specific experimental design [2]. Simply replacing Sari 59-801 with a generic sulfonylurea would therefore introduce a confounding variable in studies focused on beta-cell insulin production or metabolic flux.

Quantitative Differentiation of Sari 59-801: Head-to-Head Evidence Against Comparators


Sari 59-801 Preserves Proinsulin Synthesis Unlike Sulfonylureas Tolbutamide and Glibenclamide

In isolated rat pancreatic islets incubated with 5.55 mM glucose, 0.5 mM Sari 59-801 did not affect proinsulin synthesis. In contrast, equivalent concentrations of the sulfonylureas tolbutamide (0.5 mM) and glibenclamide (0.1 mM) inhibited proinsulin synthesis by 72% and 67%, respectively [1]. This demonstrates that Sari 59-801 stimulates insulin release without the suppressive effect on insulin biosynthesis that is characteristic of sulfonylurea secretagogues.

Insulin Secretion Beta-Cell Function Proinsulin Biosynthesis

Differential Hypoglycemic Potency of Sari 59-801 in Obese vs. Lean Animal Models

Sari 59-801 exhibited significantly greater potency in producing hypoglycemia in an obese mouse model compared to their lean littermates. The ED25 (effective dose for 25% reduction in blood glucose) was 47 mg/kg in obese mice, whereas the ED25 in lean littermates was 131 mg/kg . This nearly 3-fold difference in potency suggests a model-dependent efficacy that may be relevant for studies in insulin-resistant states.

In Vivo Pharmacology Metabolic Disease Obesity

Pharmacokinetic Species Divergence: Dose-Dependent Half-Life in Dog and Monkey vs. Dose-Independent Kinetics in Rat

The pharmacokinetics of Sari 59-801 display a key species-specific divergence. In rats, the half-life (t1/2) is dose-independent at 1.4 hours. However, in dogs and monkeys, the half-life is dose-dependent, increasing from 4.1 to 7.2 hours in dogs and from 2.1 to 4.5 hours in monkeys as the dose is increased [1]. This non-linear kinetics profile in higher species contrasts with the linear kinetics in rodents.

Pharmacokinetics ADME Species Comparison

In Vivo Hypoglycemic Efficacy and Insulin Elevation in Fasted Rats

In fasting rats, a single oral dose of Sari 59-801 produced a quantifiable hypoglycemic effect with an ED25 of 86 mg/kg at 2 hours post-dose. At a dose of 100 mg/kg, plasma insulin levels were elevated by 62% compared to vehicle-treated controls [1]. This establishes a clear dose-response relationship for both glucose lowering and insulin stimulation in a standard preclinical model.

In Vivo Pharmacology Diabetes Insulin Secretion

Optimal Research Applications for Sari 59-801 Based on Differentiated Evidence


Investigating Glucose-Stimulated Insulin Secretion (GSIS) Mechanisms Without Confounding Proinsulin Synthesis Inhibition

Sari 59-801 is the preferred tool for ex vivo studies using isolated pancreatic islets or perfused pancreas models where the goal is to study the direct stimulation of insulin release. As demonstrated by Hanson et al. (1985), Sari 59-801 stimulates a 4-5-fold increase in insulin secretion at 0.3 mM without inhibiting proinsulin synthesis, unlike sulfonylureas such as tolbutamide and glibenclamide which suppress synthesis by over 65% [1]. This makes Sari 59-801 a cleaner pharmacologic probe for dissecting the acute secretory response separate from biosynthetic pathways.

Comparative Pharmacology Studies in Obese vs. Lean Rodent Models of Metabolic Disease

Given its differential potency in obese versus lean mice (ED25 of 47 mg/kg vs. 131 mg/kg), Sari 59-801 is uniquely suited for studies exploring how the metabolic state of the animal modulates the responsiveness to insulin secretagogues [1]. This model-dependent efficacy can be leveraged to investigate the interplay between obesity, insulin resistance, and beta-cell function.

Multi-Species Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of a Non-Sulfonylurea Secretagogue

Sari 59-801 offers a valuable tool for researchers studying species-specific ADME properties. Its well-characterized disposition in rats, dogs, and monkeys—including data on absolute bioavailability (60-90%), tissue distribution, and species-dependent saturable metabolism—provides a rich dataset for developing and validating PK/PD models [1]. Its non-linear kinetics in higher species make it an interesting case study for understanding first-pass metabolism and dose selection in translational research.

In Vivo Validation of Acute Insulin Secretion and Glucose Lowering in Rodent Models

For researchers requiring a well-defined in vivo secretagogue, Sari 59-801 provides a robust and reproducible response. A single oral dose of 100 mg/kg in fasted rats reliably elevates plasma insulin by 62% and produces a quantifiable glucose-lowering effect (ED25 of 86 mg/kg at 2 hours) [1]. This established dose-response relationship makes it a reliable positive control or experimental compound in acute metabolic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sari 59-801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.